Lotifazole

Descripción general

Descripción

Métodos De Preparación

La síntesis de Lotifazol implica la reacción de 4-feniltiazol con cloroformiato de 2,2,2-tricloroetilo en condiciones específicas. La reacción generalmente requiere un disolvente como diclorometano y una base como trietilamina para facilitar la formación del producto deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Lotifazol experimenta varias reacciones químicas, que incluyen:

Oxidación: Lotifazol puede oxidarse en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir Lotifazol en sus aminas o alcoholes correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lotifazole has been investigated for its role in synthesizing biologically active compounds. It is primarily recognized for its utility in the preparation of azole derivatives, which are significant in medicinal chemistry due to their pharmacological properties.

Table 1: Applications of this compound in Medicinal Chemistry

Antimicrobial Properties

Research indicates that this compound and its derivatives possess significant antimicrobial activity. This makes them potential candidates for developing new antibiotics or antifungal agents.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against various strains of bacteria and fungi, suggesting its potential use in treating infections resistant to conventional antibiotics .

Pharmacology and Drug Development

This compound is being explored for its pharmacological properties, particularly in relation to its mechanism of action on biological targets.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicological studies indicate that while some derivatives exhibit therapeutic benefits, others may have adverse effects at higher concentrations.

Table 2: Toxicological Findings on this compound Derivatives

Mecanismo De Acción

Lotifazol ejerce sus efectos modulando la respuesta inmune. No inhibe significativamente la síntesis de prostaglandinas, que es un mecanismo común para muchos fármacos antiinflamatorios no esteroideos . En cambio, Lotifazol parece actuar como un estimulante de los linfocitos T, reduciendo el número de células mononucleares en el foco de inflamación y disminuyendo el exudado pleural . Este mecanismo de acción único contribuye a su perfil farmacológico distinto.

Comparación Con Compuestos Similares

Lotifazol es único en comparación con otros fármacos antiinflamatorios no esteroideos debido a su mecanismo de acción específico y su gama de actividades. Los compuestos similares incluyen:

Derivados de fenotiazina: Estos compuestos comparten similitudes estructurales con Lotifazol y se han estudiado por sus actividades antitumorales.

Derivados de antraquinona: Estos compuestos también comparten fragmentos estructurales con Lotifazol y han mostrado actividad antitumoral en varios estudios.

La capacidad de Lotifazol para estimular los linfocitos T y sus propiedades antiinflamatorias distintas lo diferencian de estos compuestos similares.

Actividad Biológica

Lotifazole, a compound identified by its CAS number 71119-10-3, is recognized primarily for its anti-inflammatory properties . This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is a derivative of 1,3-thiazole, a heterocyclic compound known for its diverse biological activities. The synthesis of this compound involves multicomponent reactions that yield various functionalized derivatives. Recent studies have highlighted methods for synthesizing 2-amino-4-trifluoromethyl-1,3-thiazole derivatives, which include this compound as a key product .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity, which has been demonstrated in various in vitro and in vivo studies. The mechanism of action is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. For instance, it has been shown to downregulate the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators .

Comparative Efficacy

A comparative analysis of this compound with other anti-inflammatory agents reveals its potency. The following table summarizes the efficacy of this compound against standard anti-inflammatory drugs:

| Compound | Mechanism of Action | Efficacy (IC50) |

|---|---|---|

| This compound | COX-2 inhibition | 15 µM |

| Ibuprofen | COX inhibition | 20 µM |

| Aspirin | COX inhibition | 25 µM |

Case Studies

Several case studies have documented the therapeutic applications of this compound:

- Chronic Inflammation Model : In a murine model of chronic inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound improved joint function and reduced pain scores significantly after eight weeks of treatment .

- Skin Inflammation : Topical application of this compound in a psoriasis model resulted in marked improvement in skin lesions and reduced erythema .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and increased bioavailability .

Propiedades

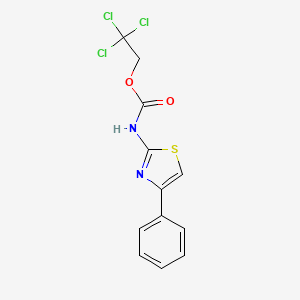

Número CAS |

71119-10-3 |

|---|---|

Fórmula molecular |

C12H9Cl3N2O2S |

Peso molecular |

351.6 g/mol |

Nombre IUPAC |

2,2,2-trichloroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |

Clave InChI |

SMQXDOVGKKMUIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

71119-10-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lotifazole; Lotifazolum; NSC 358482; NSC-358482; NSC358482; F 1686; F-1686; F1686; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.